molecular formula C13H29IN2S B13732121 S-Dodecylisothiourea iodide CAS No. 16914-91-3

S-Dodecylisothiourea iodide

Cat. No.: B13732121
CAS No.: 16914-91-3
M. Wt: 372.35 g/mol
InChI Key: CLYDWXJZMRGGIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecyl carbamimidothioate hydroiodide is a chemical compound with the molecular formula C_13H_28N_2S·HI It is a derivative of carbamimidothioate, featuring a dodecyl (twelve-carbon) chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dodecyl carbamimidothioate hydroiodide typically involves the reaction of dodecylamine with carbon disulfide to form dodecyl isothiocyanate. This intermediate is then reacted with hydroiodic acid to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature

    Solvent: Dimethylformamide (DMF)

    Catalyst: Triethylamine (Et_3N)

Industrial Production Methods: In an industrial setting, the production of dodecyl carbamimidothioate hydroiodide may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: Dodecyl carbamimidothioate hydroiodide can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H_2O_2) or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).

    Substitution: Various nucleophiles such as thiols, amines, or alcohols.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dodecylamine.

    Substitution: Corresponding substituted carbamimidothioates.

Scientific Research Applications

Dodecyl carbamimidothioate hydroiodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of dodecyl carbamimidothioate hydroiodide involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.

Comparison with Similar Compounds

  • Dodecyl isothiocyanate
  • Dodecylamine
  • Dodecyltrimethylammonium bromide

Comparison:

  • Dodecyl isothiocyanate: Similar in structure but lacks the hydroiodide component, making it less effective in certain applications.
  • Dodecylamine: A precursor in the synthesis of dodecyl carbamimidothioate hydroiodide, with different chemical properties and applications.
  • Dodecyltrimethylammonium bromide: Another amphiphilic compound used in surfactants, but with a different functional group, leading to variations in its chemical behavior and applications.

Dodecyl carbamimidothioate hydroiodide stands out due to its unique combination of a long alkyl chain and a carbamimidothioate group, providing distinct chemical and biological properties.

Properties

CAS No.

16914-91-3

Molecular Formula

C13H29IN2S

Molecular Weight

372.35 g/mol

IUPAC Name

dodecyl carbamimidothioate;hydroiodide

InChI

InChI=1S/C13H28N2S.HI/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;/h2-12H2,1H3,(H3,14,15);1H

InChI Key

CLYDWXJZMRGGIY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC(=N)N.I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.